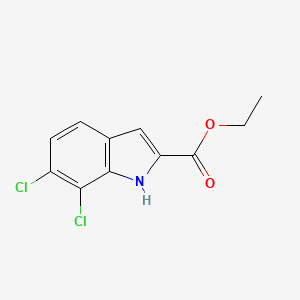

6,7-dicloro-1H-indol-2-carboxilato de etilo

Descripción general

Descripción

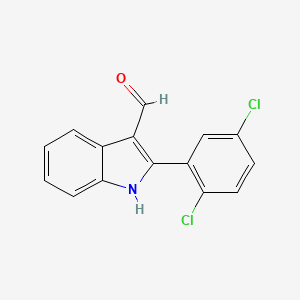

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a chemical compound . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of ethyl 6,7-dichloro-1H-indole-2-carboxylate is characterized by the presence of an indole ring, two chlorine atoms at positions 6 and 7, and an ethyl ester group attached to the carboxylate at position 2 .Aplicaciones Científicas De Investigación

Papel en la Síntesis de Alcaloides

Los derivados del indol, como el 6,7-dicloro-1H-indol-2-carboxilato de etilo, desempeñan un papel importante en la síntesis de ciertos alcaloides . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos. Se encuentran comúnmente en una amplia variedad de organismos, incluidas bacterias, hongos, plantas y animales, y a menudo se utilizan en medicina por sus efectos farmacológicos .

Tratamiento de Diversos Trastornos

Los derivados del indol se han aplicado como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano . Esto incluye su uso en el desarrollo de nuevos medicamentos y terapias .

Actividad Antiviral

Los derivados del indol han mostrado potencial en la actividad antiviral. Por ejemplo, se ha informado que ciertos derivados del indol-2-carboxilato son agentes antivirales .

Actividad Antiinflamatoria

Los derivados del indol también poseen propiedades antiinflamatorias . Esto los hace valiosos en el desarrollo de medicamentos y terapias para afecciones caracterizadas por la inflamación .

Actividad Anticancerígena

Los derivados del indol han demostrado actividad anticancerígena . Se han utilizado en el desarrollo de medicamentos para el tratamiento de varios tipos de cáncer .

Actividad Antioxidante

Los derivados del indol tienen propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo .

Actividad Antimicrobiana

Los derivados del indol han mostrado actividad antimicrobiana . Se han utilizado en el desarrollo de medicamentos para el tratamiento de diversas infecciones microbianas .

Actividad Antidiabética

Los derivados del indol han demostrado actividad antidiabética . Se han utilizado en el desarrollo de medicamentos para el tratamiento de la diabetes .

Estas son solo algunas de las muchas aplicaciones del this compound en la investigación científica. La versatilidad del compuesto y su amplia gama de actividades biológicas lo convierten en una herramienta valiosa en el desarrollo de nuevos medicamentos y terapias .

Mecanismo De Acción

Target of Action

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to changes in the function of these targets . For example, when indole derivatives bind to the IDO, they inhibit its activity, which can modulate immune responses .

Biochemical Pathways

The biochemical pathways affected by ethyl 6,7-dichloro-1H-indole-2-carboxylate are likely to be those associated with its targets. For instance, inhibition of IDO can affect the kynurenine pathway, which plays a role in immune regulation . Similarly, interaction with the CB1 receptor can influence the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .

Result of Action

The molecular and cellular effects of ethyl 6,7-dichloro-1H-indole-2-carboxylate’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an IDO inhibitor, it could potentially modulate immune responses . If it interacts with the CB1 receptor, it could potentially influence neurological processes .

Análisis Bioquímico

Biochemical Properties

Ethyl 6,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human reticulocyte 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids . Additionally, it acts as an antagonist of the CRTH2 receptor, which is involved in inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and lipid metabolism.

Cellular Effects

Ethyl 6,7-dichloro-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been reported to have antiproliferative activity against human leukemia K562 cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CRTH2 receptor can modulate signaling pathways involved in inflammation, leading to changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of ethyl 6,7-dichloro-1H-indole-2-carboxylate involves its binding interactions with specific biomolecules. As mentioned earlier, it inhibits human reticulocyte 15-lipoxygenase-1, which affects the metabolism of fatty acids . Additionally, its antagonistic action on the CRTH2 receptor influences inflammatory signaling pathways . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6,7-dichloro-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being stored at 2-8°C for long-term use . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, providing insights into its potential therapeutic applications and any associated risks.

Dosage Effects in Animal Models

The effects of ethyl 6,7-dichloro-1H-indole-2-carboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of human reticulocyte 15-lipoxygenase-1 affects the metabolic flux of fatty acids . These interactions can lead to changes in metabolite levels and overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of ethyl 6,7-dichloro-1H-indole-2-carboxylate within cells and tissues are crucial for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

Ethyl 6,7-dichloro-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVMKBJJIJVITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266900 | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220679-11-8 | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220679-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)